Gentiacaulein

Vasodilation Cardiovascular pharmacology Natural product screening

Researchers often face challenges in sourcing validated, mechanism-specific xanthone probes, where subtle structural variations drastically alter biological activity. Gentiacaulein (CAS 15402-27-4) solves this by providing a rigorously defined tool compound with distinct, non-transferable pharmacology. - Selective MAO-A Inhibition: Validated with an IC₅₀ of 0.49 µM, ~335-fold more potent than the co-occurring analog gentiakochianin, ensuring target specificity in neuropharmacology assays. - Defined Cytostatic Mechanism: Induces G₀/G₁ cell cycle arrest in glioma models without caspase activation, enabling precise deconvolution of non-apoptotic pathways. - Authenticated Standard: Unambiguous monoisotopic mass (288.06339) and substitution pattern guarantee accurate peak identification in HPLC-MS dereplication workflows.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 15402-27-4
Cat. No. B098140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentiacaulein
CAS15402-27-4
Synonymsgentiacaulein
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)OC)O
InChIInChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-10-4-3-8(16)15(20-2)13(10)14(12)18/h3-6,16-17H,1-2H3
InChIKeyWYOSCUWDVFHQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentiacaulein: Bioactive Xanthone Standard


Gentiacaulein (CAS 15402-27-4, 1,7-Dihydroxy-3,8-dimethoxyxanthone) is a naturally occurring xanthone aglycone first isolated from Gentiana kochiana (Gentianaceae). Its molecular architecture features a 9H-xanthen-9-one core substituted with hydroxy groups at positions 2 and 8 and methoxy groups at positions 1 and 6, yielding a molecular formula of C₁₅H₁₂O₆ with a monoisotopic mass of 288.06339 [1]. As a plant secondary metabolite with a distinct substitution pattern, gentiacaulein serves as a valuable reference standard for phytochemical fingerprinting, structure-activity relationship (SAR) studies, and bioactivity-guided fractionation of Gentiana and Swertia species. Its classification as an aromatic polyketide xanthone underpins its utility in natural product dereplication workflows and as a scaffold for semi-synthetic derivatization.

Gentiacaulein Substitution Uncertainty


Xanthones comprise a structurally diverse class of polycyclic aromatic compounds, yet subtle variations in hydroxylation and methoxylation patterns profoundly alter biological target engagement and potency profiles. Within the Gentiana-derived xanthone family, gentiacaulein (1,7-dihydroxy-3,8-dimethoxyxanthone) exhibits a substitution pattern that is mechanistically distinct from close structural analogs such as gentiakochianin and swertiaperennin. Direct comparative studies demonstrate that while gentiacaulein and gentiakochianin co-occur in the same plant extracts, they display divergent cell cycle arrest mechanisms, apoptotic induction capabilities, and target engagement profiles [1]. Therefore, substituting gentiacaulein with another in-class xanthone based solely on structural similarity cannot reliably reproduce the compound-specific biological readouts required for reproducible research or valid analytical calibration. Researchers requiring a xanthone with a validated vasorelaxant profile, specific PDE inhibition selectivity, or a defined MAO-A inhibition potency must procure the exact compound, as these properties are not uniformly transferable across the xanthone chemotype.

Gentiacaulein Performance vs. Analogs


Vasorelaxant Potency vs. Co-occurring Xanthones

In isolated rat aortic rings pre-contracted with 3 µM norepinephrine, gentiacaulein demonstrated statistically equivalent vasorelaxant potency to its structural analog gentiakochianin, while swertiaperennin exhibited no measurable vasodilator effect under identical conditions. The pIC₅₀ values for gentiacaulein and gentiakochianin were 5.00 ± 0.032 and 4.95 ± 0.068, respectively . This represents a critical functional divergence among co-isolated xanthones, wherein the presence or absence of specific substitution patterns dictates whether vasoactivity is present or completely absent.

Vasodilation Cardiovascular pharmacology Natural product screening

Glioma Cell Cycle Arrest Mechanisms

A direct comparative study in C6 rat glioma and U251 human glioma cell lines revealed that gentiacaulein and gentiakochianin induce cell cycle arrest at distinct phases. Gentiacaulein exclusively induced arrest in the G₀/G₁ phase, whereas gentiakochianin caused arrest in the G₂/M phase [1]. This mechanistic divergence was further corroborated by differential apoptotic outcomes: only gentiakochianin triggered caspase activation and subsequent apoptotic cell death, indicating that gentiacaulein's antiproliferative effect operates via a non-apoptotic, cytostatic mechanism [1].

Oncology Cell cycle analysis Glioma research

MAO-A Inhibition Potency

In vitro enzyme inhibition assays demonstrate that gentiacaulein is a potent reversible inhibitor of human monoamine oxidase A (MAO-A), with a reported IC₅₀ of 0.49 µM [1]. In stark contrast, its co-occurring analog gentiakochianin exhibits markedly weaker MAO-A inhibition, with an IC₅₀ of 164 µM—a potency difference of approximately 335-fold [2]. This substantial divergence in target engagement underscores that the substitution pattern of gentiacaulein confers highly specific enzyme inhibitory properties not shared by structurally proximate xanthone analogs.

Neuropharmacology Enzyme inhibition MAO-A

cGMP-PDE Selectivity

Among a panel of 17 flavonoids and chromone-like compounds tested against bovine lung cAMP- and cGMP-phosphodiesterases, gentiacaulein exhibited a pronounced selectivity toward the inhibition of cGMP hydrolysis relative to cAMP hydrolysis [1]. The selectivity profile of gentiacaulein was among the highest observed in the study, with potency comparable to that of the reference PDE inhibitor 1-methyl-3-isobutylxanthine, whereas other compounds such as khellin (a related xanthone) and papaverine displayed the opposite selectivity, preferentially inhibiting cAMP hydrolysis [1].

Phosphodiesterase Signal transduction Enzyme selectivity

Gentiacaulein Research Applications


Cardiovascular Vasorelaxation Screening

Based on its validated pIC₅₀ of 5.00 ± 0.032 in norepinephrine-precontracted rat aortic rings , gentiacaulein is suitable as a positive control or tool compound for screening natural product libraries for vasorelaxant activity. Its inactivity in DPPH radical scavenging assays [1] ensures that observed vasoactivity is attributable to receptor- or channel-mediated mechanisms rather than direct antioxidant effects, enhancing assay specificity.

MAO-A Inhibition for Antidepressant Research

Gentiacaulein serves as a potent, reversible MAO-A inhibitor (IC₅₀ = 0.49 µM) [2] for in vitro target validation studies in neuropharmacology. Given the ~335-fold greater potency compared to gentiakochianin, researchers can employ gentiacaulein as a selective molecular probe for MAO-A-dependent pathways in models of depression or anxiety, with confidence that observed effects are compound-specific rather than class-wide.

Cytostatic Cell Cycle Arrest in Glioma

For investigations requiring a non-apoptotic, cytostatic agent that induces G₀/G₁ cell cycle arrest in C6 rat glioma or U251 human glioma cells [3], gentiacaulein provides a mechanistically defined tool compound. Its distinct mechanism—cytostasis without caspase activation—enables deconvolution of antiproliferative pathways that are independent of mitochondrial apoptosis, distinguishing it from apoptotic inducers such as gentiakochianin.

Phytochemical Dereplication Standard

Gentiacaulein is an authenticated natural product standard for HPLC-MS dereplication of Gentiana and Swertia species extracts. Its unambiguous monoisotopic mass (288.06339) and defined substitution pattern (1,7-dihydroxy-3,8-dimethoxyxanthone) [4] facilitate accurate peak identification in metabolomic workflows. The compound's co-occurrence with structurally similar but functionally distinct xanthones (e.g., gentiakochianin, swertiaperennin) necessitates its use as a discrete reference standard to avoid misidentification in quality control applications.

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